molecular formula C22H22N4O3 B2725495 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421527-81-2

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2725495
CAS RN: 1421527-81-2
M. Wt: 390.443
InChI Key: IRHGUQSXNZGCMX-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

  • Research on novel pyrazole derivatives, including the one you mentioned, has focused on their crystal structure and intermolecular interactions. For example, Kumara et al. (2017) analyzed similar compounds and found that their crystal structures are stabilized by intermolecular hydrogen bonds, forming supramolecular self-assembly (Kumara, Naveen, & Lokanath, 2017).

Synthesis and Functionalization

  • Studies have explored the synthesis and functionalization of pyrazole derivatives. For instance, Yıldırım et al. (2005) investigated the conversion of pyrazole-carboxylic acid into corresponding carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Biological Evaluation for Therapeutic Potential

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Regioselectivity in Synthesis

  • Research by Moustafa et al. (2022) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their biomedical importance and potential applications in materials science (Moustafa et al., 2022).

Molecular Interaction Studies

  • The interaction of similar pyrazole derivatives with biological receptors has been studied. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions (Shim et al., 2002).

Synthesis for Antiviral Activity

  • Hebishy et al. (2020) described a synthesis route for benzamide-based pyrazoles, demonstrating significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial Activity

  • Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity, highlighting their potential as therapeutic agents (Panda, Karmakar, & Jena, 2011).

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(16-5-6-20-21(11-16)29-14-28-20)24-13-17-12-19(15-7-9-23-10-8-15)26(25-17)18-3-1-2-4-18/h5-12,18H,1-4,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHGUQSXNZGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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